molecular formula C19H19ClFN3OS2 B2837682 (2-Fluorophenyl)(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1215388-22-9

(2-Fluorophenyl)(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2837682
CAS No.: 1215388-22-9
M. Wt: 423.95
InChI Key: TXGBQWNBBKBDMJ-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a synthetic small molecule featuring a 2-fluorophenyl group linked via a ketone to a piperazine ring. The piperazine is further substituted at the 4-position with a thiazole-methyl group bearing a thiophen-2-yl substituent. The hydrochloride salt enhances solubility and stability, a common pharmaceutical modification.

Properties

IUPAC Name

(2-fluorophenyl)-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS2.ClH/c20-15-5-2-1-4-14(15)19(24)23-9-7-22(8-10-23)12-18-21-16(13-26-18)17-6-3-11-25-17;/h1-6,11,13H,7-10,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGBQWNBBKBDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)C4=CC=CC=C4F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Thiophene Group: The thiophene moiety can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Formation of the Piperazine Derivative: The piperazine ring is often synthesized separately and then functionalized with the desired substituents.

    Final Coupling: The final step involves coupling the piperazine derivative with the fluorophenyl and thiazole-thiophene intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings.

    Reduction: Reduction reactions can occur at the carbonyl group and the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings and the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, (2-Fluorophenyl)(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride can be used to study the interactions between small molecules and biological targets, such as proteins and nucleic acids.

Medicine

This compound has potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its diverse functional groups allow for the modulation of its biological activity and pharmacokinetic properties.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The fluorophenyl and thiazole moieties can participate in π-π stacking interactions, while the piperazine ring can form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features for Comparison

  • Aromatic substituents : Fluorophenyl vs. other aryl/heteroaryl groups.
  • Piperazine modifications : Substituents at the 4-position (e.g., thiazole-methyl, alkyl chains).
  • Heterocyclic appendages : Thiophene, thiazole, or triazole moieties.
  • Salt forms : Hydrochloride vs. trifluoroacetate or free base.

Comparative Analysis of Key Compounds

Compound 21 () : Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
  • Similarities : Contains a thiophen-2-yl group and a piperazine core.
  • Differences :
    • Replaces the 2-fluorophenyl group with a 4-(trifluoromethyl)phenyl substituent.
    • Lacks the thiazole-methyl bridge between piperazine and thiophene.
  • Synthesis : Utilizes HOBt/TBTU-mediated coupling of thiophene-2-carboxylic acid with a substituted piperazine .
Compound () : 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(p-tolyloxy)ethanone Hydrochloride
  • Similarities : Features a thiazole-methyl substituent on piperazine.
  • Differences: Substitutes the 2-fluorophenyl ketone with a p-tolyloxy ethanone group. Replaces the thiophen-2-yl with a 4-methylthiazole ring.
  • Relevance : Highlights the impact of methylation on thiazole bioactivity and solubility .
Compound () : 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Trifluoroacetate
  • Similarities : Shares the 2-fluorophenyl ketone moiety.
  • Differences :
    • Piperazine is substituted with a hydroxyphenyl-oxoethyl group instead of thiazole-thiophene.
    • Exists as a trifluoroacetate salt rather than hydrochloride.
  • Synthesis : Involves Boc-deprotection and TFA-mediated salt formation, a common strategy for piperazine derivatives .
Compounds 4 and 5 () : Fluorophenyl-Triazole-Pyrazole-Thiazole Hybrids
  • Similarities : Incorporate fluorophenyl and thiazole groups.
  • Differences :
    • Utilize triazole-pyrazole scaffolds instead of piperazine.
    • Exhibit planar molecular conformations except for a perpendicular fluorophenyl group.
  • Structural Insight : Demonstrates how fluorophenyl orientation affects crystallinity and intermolecular interactions .

Structural Comparison Table

Compound Name/ID Aromatic Group Piperazine Substituent Heterocyclic Appendage Salt Form Key Reference
Target Compound 2-Fluorophenyl Thiazole-methyl (thiophen-2-yl) Thiophene, Thiazole Hydrochloride -
Compound 21 () 4-Trifluoromethylphenyl Direct thiophen-2-yl linkage Thiophene Free base
Compound p-Tolyloxy Thiazole-methyl (4-methyl) 4-Methylthiazole Hydrochloride
Compound 2-Fluorophenyl Hydroxyphenyl-oxoethyl None Trifluoroacetate
Compounds 4–5 () 4-Fluorophenyl Triazole-pyrazole-thiazole Thiazole None

Q & A

Q. What are the common synthetic routes for preparing this compound, and what critical reaction parameters influence yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Piperazine core functionalization : Nucleophilic substitution or acylation reactions to introduce the 2-fluorophenyl and thiazole-thiophene substituents .
  • Coupling steps : Refluxing in ethanol with potassium carbonate to facilitate amine-acyl chloride coupling, as demonstrated in analogous piperazine-thiazole syntheses . Critical parameters include solvent choice (e.g., dichloromethane or ethanol), temperature control during reflux (e.g., 12–24 hours at 70–80°C), and purification via silica gel chromatography .

Q. Which spectroscopic and chromatographic techniques are essential for confirming structural integrity?

  • NMR spectroscopy : 1H/13C NMR to verify substituent positions and piperazine-thiazole connectivity .
  • HPLC : To assess purity (>95% recommended for pharmacological studies) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ expected at ~415.9 g/mol) .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • In vitro enzyme inhibition : Screen against targets like cyclooxygenase (COX-1/COX-2) due to structural similarity to anti-inflammatory piperazine-thiazole derivatives .
  • Cellular cytotoxicity assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

Advanced Research Questions

Q. How can researchers optimize the coupling of thiazole-thiophene substituents to the piperazine core to improve synthetic efficiency?

  • Catalyst screening : Test palladium-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling of thiophene-thiazole motifs .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for reaction kinetics and yield .
  • Microwave-assisted synthesis : Explore reduced reaction times (e.g., 30–60 minutes vs. 12 hours) .

Q. How should discrepancies in reported biological activity (e.g., COX-2 inhibition vs. inactivity) be systematically investigated?

  • Standardized assay conditions : Replicate studies using identical enzyme isoforms, substrate concentrations, and incubation times to isolate variables .
  • Structural analogs comparison : Test derivatives with modified fluorophenyl or thiophene groups to identify activity-determining motifs .
  • Molecular docking : Simulate binding interactions with COX-2 (PDB ID: 5KIR) to rationalize experimental discrepancies .

Q. What strategies are effective in designing derivatives with enhanced blood-brain barrier (BBB) permeability for neurological targets?

  • Lipophilicity adjustments : Introduce electron-withdrawing groups (e.g., -CF3) to reduce polar surface area (<90 Ų) and improve logP (target: 2–5) .
  • Prodrug approaches : Mask polar groups (e.g., hydrochloride salt) with ester linkages for BBB penetration .
  • In silico modeling : Use tools like SwissADME to predict BBB penetration and prioritize synthetic targets .

Data Contradiction Analysis

Q. How can conflicting solubility data (e.g., aqueous vs. DMSO solubility) be resolved?

  • Standardized protocols : Use USP methods for solubility testing under controlled pH (e.g., pH 7.4 PBS) and temperature (25°C) .
  • Particle size analysis : Verify if discrepancies arise from amorphous vs. crystalline forms using XRD .

Q. What methods validate the stability of the hydrochloride salt under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (pH 1.2), neutral (pH 6.8), and basic (pH 8.0) buffers at 37°C for 24 hours, followed by HPLC stability profiling .
  • Mass balance analysis : Quantify degradation products (e.g., free base formation) via LC-MS .

Key Structural and Functional Insights

  • Piperazine-thiazole motif : Critical for receptor binding; modifications here alter selectivity (e.g., COX-2 vs. 5-HT receptors) .
  • 2-Fluorophenyl group : Enhances metabolic stability by resisting CYP450-mediated oxidation .

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